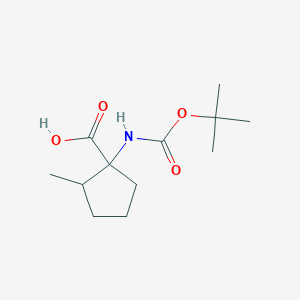

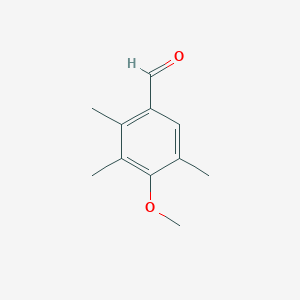

![molecular formula C9H9N3O3 B2804957 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 725693-84-5](/img/structure/B2804957.png)

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 712319-12-5 . It has a molecular weight of 207.19 . This compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazolo[1,5-a]pyrimidines in general can be synthesized via various routes . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their simpler and greener synthetic methodology .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9 H9 N3 O3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 207.19 . The InChI Code is 1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7 (9 (14)15)11-12 (8)5-6/h3-5,13H,1-2H2, (H,14,15) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

The compound 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are significant in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines. These molecules are produced through reactions that lead to regioselective formation, showcasing the utility of such compounds in creating a wide array of pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery. For instance, reactions involving 3-substituted-5-amino-1H-pyrazoles with specific ketones result in cyclopentapyrazolo[1,5-a]pyrimidines, while interaction with butyrolactone can lead to 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidinone derivatives. These processes underline the compound's role in synthesizing novel structures that could serve as pharmacological agents or intermediates in the development of new drugs (Portilla, Quiroga, Nogueras, & Cobo, 2012).

Application in Library Synthesis

The chemical structure of this compound contributes to the synthesis of fused pyridine-4-carboxylic acids, highlighting its utility in constructing libraries of heterocyclic compounds. Such libraries are vital for drug discovery, providing a range of molecules for biological screening and the identification of new therapeutic agents. The ability to undergo combinatorial transformations, including amide coupling and esterification, further emphasizes its applicability in generating diverse molecular entities for pharmacological investigation (Volochnyuk et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds is another significant application of this compound derivatives. These compounds have been utilized in creating polycyclic heteroaromatic compounds, demonstrating the compound's role in expanding the chemical space of potential therapeutic agents. The versatility in reaction strategies allows for the formation of compounds with varying heterocyclic frameworks, which could be explored for various biological activities (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which “6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs, have been identified as strategic compounds for optical applications . They also form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Therefore, the future directions in the research and development of these compounds could be in these areas.

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets via a nucleophilic attack . This interaction leads to changes in the targets, which can affect the function of the targets and result in various biological effects .

Action Environment

The action, efficacy, and stability of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be influenced by various environmental factors These factors could include pH, temperature, and the presence of other molecules

Eigenschaften

IUPAC Name |

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSNJCKEJWLPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2804876.png)

![2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2804879.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)

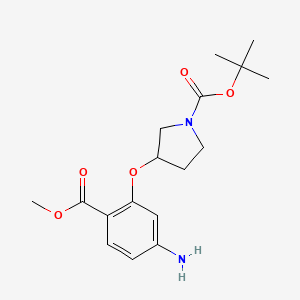

![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)

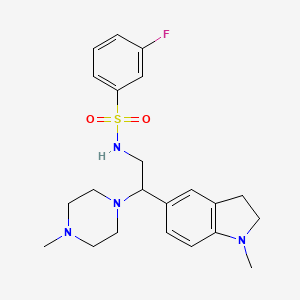

![N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2804892.png)

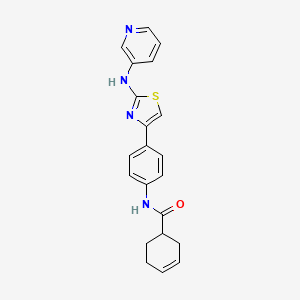

![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)

![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)

![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)